Allylamine hydrochloride
Overview
Description
Allylamine hydrochloride is an organic compound with the chemical formula C₃H₇N·HCl. It is the hydrochloride salt of allylamine, a colorless liquid that is the simplest stable unsaturated amine. This compound is commonly used in various chemical reactions and industrial applications due to its reactivity and solubility in water.
Mechanism of Action
Target of Action
Allylamine hydrochloride, specifically Terbinafine hydrochloride, is a synthetic allylamine antifungal . The primary target of this compound is the fungal squalene monooxygenase (also known as squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of the fungal cell membrane .
Mode of Action
This compound inhibits the fungal squalene monooxygenase, thereby inhibiting ergosterol synthesis . This inhibition disrupts the fungal cell wall synthesis pathway, leading to a deficiency in ergosterol . Ergosterol is essential for maintaining the integrity and function of the fungal cell membrane . Therefore, its deficiency weakens the fungal cell membrane .
Biochemical Pathways
The inhibition of squalene monooxygenase by this compound leads to a decrease in ergosterol and an accumulation of squalene within the fungal cell . Ergosterol regulates membrane fluidity, biogenesis, and functions . Its deficiency disrupts these processes, leading to increased membrane permeability and leakage of cellular components .
Pharmacokinetics
Terbinafine hydrochloride is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This property allows it to reach its target sites effectively. A single 250mg oral dose of terbinafine has a clearance of 76L/h or 1.11L/h/kg , indicating its ability to be cleared from the body efficiently.
Result of Action
The action of this compound results in the weakening of the fungal cell membrane due to a deficiency in ergosterol . This leads to increased membrane permeability and leakage of cellular components, ultimately causing fungal cell death .
Action Environment
The action of this compound is influenced by the environment in which it is applied. For instance, its lipophilic nature allows it to accumulate effectively in skin, nails, and fatty tissues . This property makes it particularly effective in treating dermatophyte infections of toenails and fingernails, as well as other fungal skin infections .
Biochemical Analysis
Biochemical Properties
Allylamine hydrochloride, like other allylamines, inhibits ergosterol synthesis by inhibiting the fungal squalene monooxygenase, an enzyme that is part of the fungal cell wall synthesis pathway . This results in a deficiency in ergosterol, a major fungal membrane sterol that regulates membrane fluidity, biogenesis, and functions .
Cellular Effects
The inhibition of ergosterol synthesis by this compound leads to an accumulation of squalene, weakening the cell wall of fungal cells . This damage results in increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the fungal squalene monooxygenase . This enzyme is responsible for converting squalene to 2,3-oxydo squalene, a key step in the synthesis of ergosterol . By inhibiting this enzyme, this compound prevents the formation of ergosterol and causes an accumulation of squalene, weakening the cell wall of fungal cells .
Temporal Effects in Laboratory Settings
It is known that the drug is highly lipophilic and tends to accumulate in skin, nails, and fatty tissues . This suggests that the drug may have long-term effects on cellular function in these tissues.
Dosage Effects in Animal Models
It is known that the drug is well-absorbed after oral administration in humans and small animals
Metabolic Pathways
This compound is involved in the ergosterol synthesis pathway, where it inhibits the enzyme squalene monooxygenase . This enzyme is responsible for converting squalene to 2,3-oxydo squalene, a key step in the synthesis of ergosterol .
Transport and Distribution
This compound is highly lipophilic and tends to accumulate in skin, nails, and fatty tissues . This suggests that the drug may be transported and distributed within cells and tissues via lipophilic pathways.
Subcellular Localization
Given its lipophilic nature and its tendency to accumulate in skin, nails, and fatty tissues , it is likely that the drug localizes to lipid-rich areas of the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylamine hydrochloride can be synthesized through several methods:
Reaction of Allyl Chloride with Ammonia: Allyl chloride is treated with ammonia, followed by distillation to produce allylamine.
Hydrolysis of Allyl Isothiocyanate: Pure samples of allylamine can be prepared by hydrolyzing allyl isothiocyanate, which is then converted to its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of allyl chloride with ammonia, followed by distillation and subsequent reaction with hydrochloric acid to obtain the hydrochloride salt. This method is favored due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Allylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Allylamine can be oxidized to form allyl alcohol or other oxidized derivatives.
Reduction: Reduction reactions can convert allylamine to propylamine.
Substitution: Allylamine can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Allyl alcohol, acrolein.
Reduction: Propylamine.
Substitution: Various substituted allylamines depending on the reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Diallylamine: Used as a precursor to industrial products.
Triallylamine: Used in the synthesis of various polymers.
Flunarizine and Naftifine: Pharmacologically active allylamines used in medicine.
Uniqueness of Allylamine Hydrochloride: this compound is unique due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to form stable salts and its reactivity make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
prop-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGWTHRHHANFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110507-15-8, 10017-11-5, 71550-12-4, 30551-89-4 (Parent) | |
Record name | 2-Propen-1-amine, homopolymer, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110507-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=10017-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(allylamine hydrochloride) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=71550-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(allylamine hydrochloride) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |
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DSSTOX Substance ID |
DTXSID60872280 | |
Record name | Allylamine hydrochloride (1:1) | |
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Molecular Weight |
93.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Poly(allylamine hydrochloride) | |
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CAS No. |
10017-11-5, 71550-12-4 | |
Record name | Allylamine hydrochloride | |
Source | ChemIDplus | |
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Record name | Poly(allylamine hydrochloride) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |
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Record name | Allylamine hydrochloride (1:1) | |
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Record name | Polymer of allylamine hydrochloride | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1) | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |
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Record name | ALLYLAMINE HYDROCHLORIDE | |
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